molecular formula C8H7ClF2NO3- B14081136 [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium

[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium

Cat. No.: B14081136
M. Wt: 238.59 g/mol
InChI Key: ZHRYNEZSJSSOMA-UHFFFAOYSA-N
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Description

[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium is a complex organic compound characterized by the presence of chloromethyl, difluoromethyl, and hydroxyphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium typically involves multiple steps, starting from readily available precursors. One common method involves the chloromethylation of a difluoromethyl-substituted phenol, followed by oxidation and subsequent reaction with appropriate reagents to introduce the dioxidoazanium group. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired production volume, cost-effectiveness, and environmental considerations. Optimization of reaction conditions, including temperature, pressure, and the use of efficient catalysts, is crucial for maximizing yield and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

[3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium undergoes various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different reduced forms.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can react with the chloromethyl group under basic or neutral conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium is used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of difluoromethyl and chloromethyl groups on biological systems. It can serve as a model compound for investigating the interactions of these functional groups with biomolecules.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, the presence of difluoromethyl groups can enhance the metabolic stability and bioavailability of drug candidates.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium involves its interaction with specific molecular targets. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. The difluoromethyl group can influence the compound’s lipophilicity and hydrogen bonding properties, affecting its interactions with biological membranes and enzymes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [3-(Chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium lies in its combination of functional groups, which confer distinct chemical reactivity and potential applications. The presence of both chloromethyl and difluoromethyl groups allows for diverse chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.

Properties

Molecular Formula

C8H7ClF2NO3-

Molecular Weight

238.59 g/mol

IUPAC Name

[3-(chloromethyl)-5-(difluoromethyl)-4-hydroxyphenyl]-dioxidoazanium

InChI

InChI=1S/C8H7ClF2NO3/c9-3-4-1-5(12(14)15)2-6(7(4)13)8(10)11/h1-2,8,12-13H,3H2/q-1

InChI Key

ZHRYNEZSJSSOMA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1CCl)O)C(F)F)[NH+]([O-])[O-]

Origin of Product

United States

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